Oleamide

Catalog No.
S625803
CAS No.
301-02-0
M.F
C18H35NO
M. Wt
281.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleamide

CAS Number

301-02-0

Product Name

Oleamide

IUPAC Name

(Z)-octadec-9-enamide

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9-

InChI Key

FATBGEAMYMYZAF-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N

Solubility

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL

Synonyms

9,10-octadecenamide, 9-octadecenamide, cis-9,10-octadecenoamide, oleamide, oleic acid amide, oleylamide, oleylamide, (E)-isomer, trans-9,10-octadecenoamide

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N

Food and Beverage Industry

Field: Food Chemistry

Application Summary: Oleamide is known to migrate from various plastic containers used for food and beverages into the polymer contact liquid . This is significant because these containers are widely used in the food and beverage industry.

Methods of Application: The study involved the use of methanol, food/medicine simulants, or real samples to extract polymer leachables and extractables .

Results: The concentration of oleamide in the extracts of various containers was determined by ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) . The study found that oleamide is listed in the current EU regulations without a specific migration limit .

Antifouling Coatings

Field: Marine Biology

Application Summary: Oleamide has been evaluated for its potential application as an antifouling coating on submerged surfaces .

Methods of Application: The deterrent properties of plates containing oleamide against the surface recruitment of marine organisms were assessed .

Results: Oleamide was found to be effective in deterring all three groups of foulers. It produced slippery surfaces to which the biofoulers attached weakly .

Sleep and Mood Disorders Treatment

Field: Neuropharmacology

Application Summary: Oleamide has been studied as a potential medical treatment for mood and sleep disorders, and cannabinoid-regulated depression .

Methods of Application: The mechanism of action of oleamide’s sleep-inducing effects is an area of current research .

Results: It has been shown that oleamide accumulates in the cerebrospinal fluid during sleep deprivation and induces sleep in animals .

Polymer Lubricant

Field: Polymer Science

Application Summary: Oleamide is used as a lubricant in the manufacturing and application of polypropylene (PP) medical devices .

Methods of Application: Samples of PP were prepared with different oleamide content as lubricant. The samples were either left non-sterile, sterilized with ethylene oxide (ETO), γ-radiation (γ) or autoclaved (A) and stored for up to 4 weeks .

Results: The oleamide bulk-to-surface distribution was determined depending on sterilization method and storage time .

Industrial Slip Agents

Field: Industrial Manufacturing

Application Summary: Oleamide is frequently used as a slip agent in industrial applications .

Methods of Application: As a slip agent, oleamide is added to polymers to reduce the film’s resistance to sliding over itself or parts of converting equipment .

Results: The use of oleamide as a slip agent has been found to prevent film sticking and pulling, helping to increase throughput .

Plastic Manufacturing

Field: Industrial Manufacturing

Application Summary: Oleamide is widely used in the plastic industry, particularly in the manufacturing of high-pressure polyethylene (LDPE) film and composite film, multi-layer co-extruded film, gas-bag, and super-thin film .

Methods of Application: Oleamide is added to these materials as a slipping agent, anti-block, and anti-static agent . It can also be used as a slipping agent and release agent of resins such as ethylene-vinyl acetate copolymer (EVA), poly-formaldehyde (POM), polycarbonate (PC), polyethylene terephthalate (PET), and polyamide (PA) .

Results: The use of Oleamide in these applications has been found to improve the performance of the final product, including its resistance to sticking and static electricity .

Printing Inks

Field: Printing Technology

Application Summary: Oleamide is used in the formulation of printing inks, particularly plastic table printing (compound) inks and thermoplastic PE powder .

Methods of Application: It is added to the ink formulation as a caking inhibitor, flatting agent, and slipping brightening agent .

Results: The addition of Oleamide improves the printability and finish of the inks .

Neurogenesis Marker Enhancement

Field: Neurobiology

Application Summary: Oleamide has been found to enhance PPARα-dependent increase in doublecortin, a marker of neurogenesis in the hippocampus .

Results: The results indicate an increase in the marker of neurogenesis, suggesting a potential role for oleamide in neurodevelopment or neurorepair processes .

Choline Acetyltransferase Activity Enhancement

Field: Neurochemistry

Application Summary: It has been claimed that oleamide increases the activity of choline acetyltransferase, an enzyme that is critical in the production of acetylcholine .

Results: The results suggest that oleamide may enhance the production of acetylcholine, a key neurotransmitter, by increasing the activity of the enzyme responsible for its production .

Metal Protecting Agent and Lubricants of Polyolefin Material

Application Summary: Oleamide can also be used as a metal protecting agent and the lubricants of polyolefin material .

Methods of Application: Oleamide is applied directly to the metal or polyolefin material to provide a protective and lubricating layer .

Results: The application of oleamide improves the durability and functionality of the metal or polyolefin material by providing a protective and lubricating layer .

Oleamide, chemically known as cis-9-octadecenamide, is an organic compound with the formula CH3(CH2)7CH=CH(CH2)7CONH2\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{CONH}_2. It is a fatty amide derived from oleic acid and is characterized as a colorless, waxy solid. Oleamide is naturally occurring and has been identified in various biological contexts, including human plasma and cerebrospinal fluid, particularly during sleep deprivation, suggesting its role in sleep regulation and neurobiology .

Research suggests oleamide may promote sleep by interacting with the endocannabinoid system, a network of receptors involved in sleep regulation [, ]. Oleamide may activate cannabinoid receptor 1 (CB1), similar to cannabinoids like THC found in marijuana [, ]. However, the exact mechanism of oleamide's sleep-inducing effects is still being explored [].

Oleamide can be synthesized through the reaction of oleic acid with urea, which involves the protonation of urea by oleic acid . The reaction can be simplified as follows:

Oleic Acid+UreaOleamide+Byproducts\text{Oleic Acid}+\text{Urea}\rightarrow \text{Oleamide}+\text{Byproducts}

This reaction highlights oleamide's formation as a result of amide bond creation between the carboxylic group of oleic acid and the amine group of urea.

Oleamide exhibits several notable biological activities:

  • Sleep Induction: It has been shown to induce sleep in animal models and accumulate in the cerebrospinal fluid during sleep deprivation .
  • Neurotransmitter Interaction: Oleamide interacts with various neurotransmitter systems, including acting as an agonist for cannabinoid receptor type 1, although its affinity is relatively low .
  • Anti-inflammatory Effects: Research indicates that oleamide inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells, reducing pro-inflammatory mediators .
  • Thermoregulation: At higher doses, oleamide can lower body temperature in mice, although the mechanism remains unclear .

The primary method for synthesizing oleamide involves the reaction between oleic acid and urea. This process can be optimized through various conditions such as temperature and reaction time to enhance yield. Other methods may include enzymatic synthesis or extraction from natural sources like green algae or specific plants .

Oleamide has diverse applications across various fields:

  • Industrial Uses: It serves as a lubricant and slip agent in plastics and coatings due to its ability to reduce friction .
  • Pharmaceuticals: Oleamide's potential therapeutic effects on mood and sleep disorders make it a candidate for drug development .
  • Food Packaging: Its presence in food contact materials raises concerns regarding migration into food products, necessitating studies on its leaching from plastics .

Oleamide has been studied for its interactions with several biological systems:

  • Cannabinoid System: It modulates cannabinoid receptors, influencing pain perception and mood regulation .
  • Neurogenesis: Oleamide enhances neurogenesis markers, indicating potential benefits for cognitive function .
  • Inflammatory Response: Its ability to inhibit inflammatory pathways suggests a role in managing conditions related to inflammation .

Oleamide belongs to a class of compounds known as fatty acid amides. Here are some similar compounds along with their unique characteristics:

CompoundStructureUnique Characteristics
Erucamide(Z)-docos-13-enamideLonger chain length; used primarily as a slip agent
StearamideOctadecanamideSaturated fatty acid amide; used in cosmetics
PalmitamideHexadecanamideShorter chain; utilized in pharmaceuticals

Oleamide is unique due to its dual role as both a lubricant and a bioactive compound that influences sleep and neurochemistry, distinguishing it from other fatty amides that primarily serve industrial or cosmetic purposes .

Physical Description

Liquid; Other Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder
Ivory-colored solid; [HSDB]
Solid

Color/Form

IVORY-COLORED POWDER

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

281.271864740 g/mol

Monoisotopic Mass

281.271864740 g/mol

Boiling Point

433.3±24.0 °C(Predicted)

Heavy Atom Count

20

Density

0.94

Appearance

Assay:≥98%A crystalline solid

Melting Point

76 °C
102 - 104 °C

UNII

7L25QK8BWO

GHS Hazard Statements

Aggregated GHS information provided by 1139 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 566 of 1139 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 573 of 1139 companies with hazard statement code(s):;
H315 (23.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (23.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (76.96%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Food Additives

Vapor Pressure

0.0000012 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

301-02-0

Wikipedia

Oleamide

Use Classification

Cosmetics -> Viscosity controlling; Opacifying

Methods of Manufacturing

REACTION OF (Z)-9-OCTADECENOIC ACID WITH ANHYDROUS AMMONIA

General Manufacturing Information

Rubber Product Manufacturing
Custom Compounding of Purchased Resins
Adhesive Manufacturing
Paint and Coating Manufacturing
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Synthetic Rubber Manufacturing
Printing Ink Manufacturing
9-Octadecenamide, (9Z)-: ACTIVE
ADOGEN /IS/ TRADEMARK FOR SERIES OF FATTY NITROGEN CHEM INCL AMINES, AMIDES... AVAIL IN VARIOUS GRADES FOR SPECIFIC APPLICATIONS IN FABRIC SOFTENERS, ORE SEPARATION, DETERGENTS, PETROLEUM ADDITIVES, CORROSION INHIBITORS, BACTERICIDES, PRINTING INKS, ANTIBLOCK & SLIP AGENTS... /ADOGEN/
SLIP-EZE /IS/ TRADEMARK FOR A SPECIALLY PREPARED FATTY ACID AMIDE. USED AS SLIP ADDITIVE & AS INTERNAL MOLD-RELEASE ADDITIVE TO POLYETHYLENE.

Dates

Modify: 2023-08-15
1. Lambert DM, Di Marzo V. The palmitoylethanolamide and oleamide enigmas : are these two fatty acid amides cannabimimetic? Curr Med Chem. 1999 Aug;6(8):757-73. PMID: 10469890.

2. Hiley CR, Hoi PM. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? Cardiovasc Drug Rev. 2007 Spring;25(1):46-60. doi: 10.1111/j.1527-3466.2007.00004.x. PMID: 17445087.

3. Mendelson WB, Basile AS. The hypnotic actions of the fatty acid amide, oleamide. Neuropsychopharmacology. 2001 Nov;25(5 Suppl):S36-9. doi: 10.1016/S0893-133X(01)00341-4. PMID: 11682271.

Explore Compound Types